2-Hydroxy-3-(trifluoromethyl)phenylisocyanate

Regioselectivity Hydrogen Bonding Isocyanate Reactivity

2-Hydroxy-3-(trifluoromethyl)phenylisocyanate (CAS 1261776-60-6) is a specialized aromatic isocyanate featuring an ortho-hydroxy group and a meta-trifluoromethyl group on the phenyl ring. This compound is an advanced building block employed in the synthesis of complex urea, carbamate, and heterocyclic derivatives for pharmaceutical and agrochemical research programs.

Molecular Formula C8H4F3NO2
Molecular Weight 203.12 g/mol
Cat. No. B12981734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-(trifluoromethyl)phenylisocyanate
Molecular FormulaC8H4F3NO2
Molecular Weight203.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N=C=O)O)C(F)(F)F
InChIInChI=1S/C8H4F3NO2/c9-8(10,11)5-2-1-3-6(7(5)14)12-4-13/h1-3,14H
InChIKeyCWWSWCFXWZBWJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insights for 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate: Key Properties and Sourcing Considerations


2-Hydroxy-3-(trifluoromethyl)phenylisocyanate (CAS 1261776-60-6) is a specialized aromatic isocyanate featuring an ortho-hydroxy group and a meta-trifluoromethyl group on the phenyl ring . This compound is an advanced building block employed in the synthesis of complex urea, carbamate, and heterocyclic derivatives for pharmaceutical and agrochemical research programs . Its ortho-hydroxy group enables distinct intramolecular hydrogen bonding interactions, differentiating its reactivity profile from simpler trifluoromethylphenyl isocyanate analogs .

2-Hydroxy-3-(trifluoromethyl)phenylisocyanate: Why In-Class Analogs Cannot Guarantee Equivalent Synthetic Outcomes


Generic substitution with commercially available trifluoromethylphenyl isocyanates (e.g., 3-(trifluoromethyl)phenyl isocyanate, CAS 329-01-1) carries a high risk of failing to replicate the specific chemoselectivity and hydrogen-bonding capacity required for advanced intermediate synthesis . The ortho-hydroxy group in 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate is not a passive structural feature; it actively modulates the electronic environment of the isocyanate moiety and provides a secondary nucleophilic site for intramolecular cyclization or controlled stepwise derivatization . These reactivity differences can lead to divergent product distributions, off-target byproduct formation, and lower yields when non-hydroxylated analogs are employed as replacements.

Quantitative Differentiation Guide for 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate Against Key Comparators


Structural Isomer Differentiation: Ortho-Hydroxy Placement Dictates Reactivity Profile vs. 4-Hydroxy Isomer

The regioisomeric placement of the hydroxyl group significantly alters chemical behavior. 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate (CAS 1261776-60-6) and its 4-hydroxy isomer (CAS 1261456-08-9) share identical molecular formulas (C8H4F3NO2) and molecular weights (203.12 g/mol), yet the ortho-hydroxy configuration in the 2-hydroxy isomer enables strong intramolecular hydrogen bonding between the phenolic –OH and the isocyanate –NCO group, a feature absent in the para-isomer . This intramolecular interaction modulates the electrophilicity of the isocyanate carbon, influencing reaction rates with nucleophiles and the selectivity of cyclization pathways.

Regioselectivity Hydrogen Bonding Isocyanate Reactivity

Enhanced Synthetic Versatility Over Non-Hydroxylated Trifluoromethylphenyl Isocyanates

In contrast to simpler trifluoromethylphenyl isocyanates (e.g., 3-(trifluoromethyl)phenyl isocyanate, CAS 329-01-1) that offer only a single reactive isocyanate handle, 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate functions as a bifunctional reagent with both an electrophilic isocyanate and a nucleophilic phenolic hydroxyl group . This dual functionality permits sequential derivatization strategies—for instance, first reacting the isocyanate with an amine to form a urea, followed by alkylation or acylation of the hydroxyl group—without requiring an additional deprotection or orthogonal functionalization step .

Bifunctional Reagent Stepwise Functionalization Cyclization

Commercial Availability as a Research-Ready Intermediate vs. Custom Synthesis of Closely Related Analogs

2-Hydroxy-3-(trifluoromethyl)phenylisocyanate is commercially stocked by multiple specialty chemical suppliers (e.g., Aromsyn) with standard purity specifications of ≥98% and batch-specific Certificates of Analysis [1]. In contrast, many other hydroxylated trifluoromethylphenyl isocyanate regioisomers or ortho-substituted analogs require custom synthesis, incurring longer lead times (often 4-8 weeks) and higher upfront development costs . This availability gap is a practical differentiator for time-sensitive research programs.

Supply Chain Lead Time Catalog Compound

High-Value Application Scenarios for 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate Driven by Structural Differentiation


Synthesis of Intramolecularly Hydrogen-Bonded Urea Derivatives for Drug Discovery

The ortho-hydroxy group in 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate enables the formation of urea derivatives with an intramolecular hydrogen bond between the urea N–H and the phenolic oxygen. This structural motif can rigidify the molecular conformation, a property exploited in the design of kinase inhibitors and other therapeutic candidates where conformational preorganization enhances target binding affinity and selectivity .

Construction of Benzoxazinone and Benzoxazole Heterocycles via Tandem Isocyanate Addition–Cyclization

The bifunctional nature of 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate permits one-pot, tandem reaction sequences where the isocyanate first adds to a nucleophile (e.g., amine or alcohol), and the resulting intermediate undergoes spontaneous or base-promoted cyclization involving the ortho-hydroxyl group. This provides direct access to benzoxazinone and benzoxazole scaffolds that are prevalent in agrochemicals and materials science [1].

Synthesis of Trifluoromethyl-Containing Polyurethanes with Enhanced Chemical Resistance

The trifluoromethyl group imparts increased hydrophobicity and chemical stability to polymers. 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate can be incorporated into polyurethane backbones where the ortho-hydroxy group may serve as a latent site for subsequent crosslinking or functionalization, enabling the development of specialty coatings or elastomers with tailored mechanical and barrier properties [1].

Preparation of Ortho-Hydroxy Phenylurea Herbicide Analogs

Fluorinated aromatic isocyanates are established intermediates for herbicide synthesis. The specific ortho-hydroxy substitution pattern in this compound aligns with the structural requirements of certain phenylurea-based herbicides, where intramolecular hydrogen bonding contributes to the compound's physicochemical profile and biological activity .

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